[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate
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Overview
Description
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple stereocenters and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, introduction of the ethylsulfanyl group, and acetylation of the hydroxyl groups. The reaction conditions often involve the use of protecting groups, such as acetyl groups, to prevent unwanted side reactions. Common reagents used in the synthesis include acetic anhydride, ethyl mercaptan, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization. The industrial synthesis may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetate groups can be reduced to yield the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetate groups can produce the corresponding alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group may interact with thiol-containing enzymes or proteins, leading to modulation of their activity. The acetate groups can also influence the compound’s solubility and bioavailability, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate can be compared with other similar compounds, such as:
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-methylsulfanyl-2-methyloxan-3-yl] acetate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-ethyloxan-3-yl] acetate: Similar structure but with an ethyl group instead of a methyloxan group.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3/t7-,11+,12+,13-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQTXTAGEJNXTK-AJVHJNHVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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